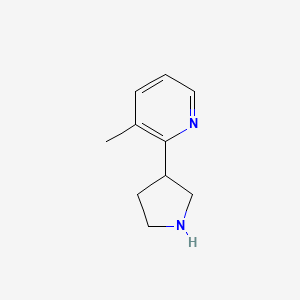

3-Methyl-2-(pyrrolidin-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

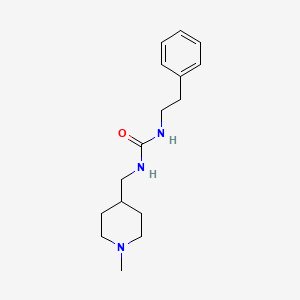

The compound of interest, 3-Methyl-2-(pyrrolidin-3-yl)pyridine, is a heterocyclic compound that features both pyridine and pyrrolidine rings. This structure is significant in medicinal chemistry due to the prevalence of pyrrolidine rings in bioactive molecules. The pyridine moiety also contributes to the compound's potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related pyridylpyrrole derivatives has been demonstrated through the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which suggests a potential pathway for the synthesis of 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Additionally, the synthesis of pyrrolidine rings can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structures of iron complexes with pyridine derivatives have been characterized, which could provide insights into the coordination behavior of the pyridine moiety in 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Furthermore, the synthesis and structural analysis of various N-substituted pyridinones offer valuable information on the bonding patterns and geometries that could be relevant to the pyridine component of the target molecule .

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine rings has been explored in various contexts. For example, 3-Ylidene-1-pyrrolines, which contain a pyrrolidine ring, have been shown to be versatile precursors for the synthesis of complex polyheterocyclic molecules . This indicates that the pyrrolidine ring in 3-Methyl-2-(pyrrolidin-3-yl)pyridine could undergo a range of chemical transformations. Additionally, the reactions of 3-pyrrolidinones have been reviewed, highlighting the high reactivity of the methylene group adjacent to the pyrrolidine ring's carbonyl, which could be relevant for functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives have been studied in various compounds. For instance, the spectroscopic properties and crystal structures of mononuclear complexes with pyridine ligands have been reported, which could inform the expected properties of 3-Methyl-2-(pyrrolidin-3-yl)pyridine . Additionally, the synthesis and characterization of a pentacarbonyl tungsten complex with a pyridine derivative ligand provide data on the coordination chemistry and electronic properties of pyridine-containing compounds .

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including compounds like 3-Methyl-2-(pyrrolidin-3-yl)pyridine, are commonly used in medicinal chemistry to develop treatments for various diseases. The pyrrolidine ring's unique structure allows for exploration in pharmacophore space, contributing to stereochemistry and offering increased 3D coverage due to its non-planarity. This review discusses bioactive molecules with pyrrolidine rings, their synthesis, the influence of steric factors on biological activity, and the role of stereoisomers in drug candidates' biological profiles (Li Petri et al., 2021).

Chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine Compounds

This review presents comprehensive information on compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, focusing on their preparation, properties, and complex compounds. The review also delves into the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity of these compounds, highlighting areas for potential research interest (Boča et al., 2011).

Synthesis of 3-Pyrrolin-2-Ones

This review systematically covers literature on the de novo syntheses of 3-pyrrolin-2-ones from various precursors and via different transformations. The significance of 3-pyrrolin-2-ones in natural products, biological activity, and as building blocks for other materials is highlighted. The review categorizes the synthesis methods based on the location of new bond formations in constructing the 3-pyrrolin-2-one ring system (Pelkey et al., 2015).

Pyridine Derivatives in Medicinal and Chemosensing Applications

Pyridine derivatives are crucial in fields like medicinal chemistry and chemosensing due to their biological activities and affinity for various ions and species. This review discusses the synthetic routes of pyridine, its structural characterization, and its potential as a highly effective chemosensor for different species in various samples (Abu-Taweel et al., 2022).

Importance of Hybrid Catalysts in Pyranopyrimidine Synthesis

The review covers synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds, emphasizing the application of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a vital role in synthesizing these scaffolds, which are crucial precursors in the medicinal and pharmaceutical industries (Parmar et al., 2023).

Mécanisme D'action

Target of Action

3-Methyl-2-(pyrrolidin-3-yl)pyridine, also known as nicotine , primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.

Mode of Action

The compound interacts with its targets by binding to the nAChRs, acting as an agonist . This binding triggers a conformational change in the receptor, leading to the opening of an ion channel. The opening of this channel allows the flow of ions across the cell membrane, resulting in a change in the cell’s electrical potential and ultimately leading to the propagation of a nerve impulse .

Biochemical Pathways

The activation of nAChRs by 3-Methyl-2-(pyrrolidin-3-yl)pyridine affects various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulating neuronal signaling . The exact pathways and their downstream effects can vary depending on the specific subtype of nAChR and the location within the nervous system.

Pharmacokinetics

They are metabolized in the liver and excreted in urine .

Result of Action

The molecular and cellular effects of 3-Methyl-2-(pyrrolidin-3-yl)pyridine’s action are diverse due to the widespread distribution of nAChRs in the body. In the nervous system, its activation of nAChRs can lead to various effects, including analgesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyrrolidin-3-yl)pyridine. For instance, factors such as pH can impact the compound’s stability, while individual genetic factors can influence its metabolism and therefore its efficacy .

Propriétés

IUPAC Name |

3-methyl-2-pyrrolidin-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-3-2-5-12-10(8)9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXGRCCYRHMULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(pyrrolidin-3-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

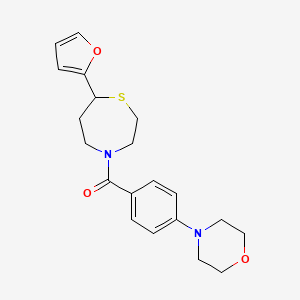

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

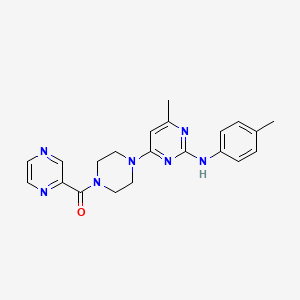

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

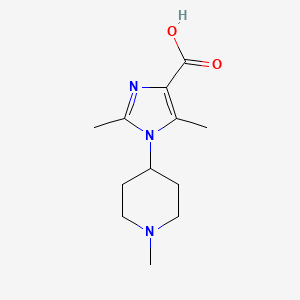

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)